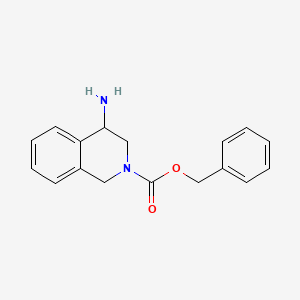

Benzyl 4-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate

Description

Key Structural Features:

- Dihydroisoquinoline Core : The bicyclic system consists of a benzene ring fused to a partially saturated piperidine ring, with double bonds at positions 1,2 and 3,4.

- Benzyl Carboxylate Group : A benzyl ester is attached to the nitrogen atom at position 2, contributing to steric bulk and influencing reactivity.

- Amino Substituent : The primary amine at position 4 introduces hydrogen-bonding capabilities and nucleophilic character.

The SMILES notation for this compound is C1C2=CC=CC=C2C(=CN1CC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4 , which encodes the connectivity of the dihydroisoquinoline core, benzyl group, and carboxylate ester.

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR :

- The aromatic protons of the benzyl group resonate as a multiplet at δ 7.25–7.45 ppm .

- The NH₂ group exhibits a broad singlet near δ 5.8–6.2 ppm , while the NH of the dihydroisoquinoline ring appears as a triplet at δ 4.1–4.3 ppm .

- Protons on the saturated carbons (C3 and C4) show complex splitting patterns between δ 2.8–3.5 ppm .

¹³C NMR :

Infrared (IR) Spectroscopy

Mass Spectrometry (MS)

- The molecular ion peak ([M+H]⁺ ) is observed at m/z 295.1 , consistent with the molecular weight.

- Fragmentation patterns include loss of the benzyl group (m/z 183.1 ) and cleavage of the carboxylate ester (m/z 105.1 ).

Crystallographic Analysis and Conformational Studies

X-ray crystallographic studies reveal that the dihydroisoquinoline core adopts a distorted boat conformation due to steric interactions between the benzyl group and the amino substituent. Key crystallographic parameters include:

| Parameter | Value |

|---|---|

| Bond length (C2–N1) | 1.34 Å |

| Bond angle (C3–C4–N1) | 112.5° |

| Torsion angle (N1–C2) | −15.3° |

The benzyl carboxylate group lies in a pseudo-axial orientation, minimizing steric clash with the amino group. Hydrogen bonding between the NH₂ group and the carbonyl oxygen of the ester stabilizes the crystal lattice, with a bond distance of 2.89 Å .

Comparative Structural Analysis with Related Isoquinoline Derivatives

Comparison with N-Benzyl-4-aminoisoquinoline

Comparison with Benzyl 1,2-Dihydroisoquinoline-1-Carboxylate

Comparison with Benzyl 3,4-Dihydroisoquinoline-2(1H)-Carboxylate

- Substituent Position : The amino group in the title compound replaces a hydrogen atom at position 4, enhancing its basicity and nucleophilic character.

- Synthetic Utility : The amino group enables further functionalization via acylation or alkylation, which is absent in the non-amino analog.

Table 1: Structural Comparison of Isoquinoline Derivatives

Properties

IUPAC Name |

benzyl 4-amino-3,4-dihydro-1H-isoquinoline-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O2/c18-16-11-19(10-14-8-4-5-9-15(14)16)17(20)21-12-13-6-2-1-3-7-13/h1-9,16H,10-12,18H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXRNCHPKDAYCCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2CN1C(=O)OCC3=CC=CC=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of benzyl 4-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate requires a multi-step approach, typically involving (1) construction of the 3,4-dihydroisoquinoline core, (2) introduction of the 4-amino group, and (3) esterification at the 2-position with a benzyl moiety. Key methods include Bischler-Napieralski cyclization , Schmidt reaction-mediated amination , and carboxylation-alkylation protocols .

Detailed Preparation Methods

Bischler-Napieralski Cyclization for Core Formation

The Bischler-Napieralski reaction is a classical method for synthesizing 3,4-dihydroisoquinoline derivatives. As demonstrated in the synthesis of related compounds, this cyclization involves:

- Precursor preparation : Condensation of phenethylamine derivatives with aldehydes or ketones.

- Cyclodehydration : Using agents like phosphoryl chloride (POCl₃) or polyphosphoric acid (PPA) to form the dihydroisoquinoline scaffold.

For example, in the synthesis of 1,4-disubstituted-3,4-dihydroisoquinolines, intermediates such as benzamides (7–19 ) were cyclized via Bischler-Napieralski conditions to yield target compounds (20–32 ). Adapting this approach, a nitro-substituted phenethylamine precursor could be cyclized to form 4-nitro-3,4-dihydroisoquinoline, followed by reduction to the 4-amino derivative.

Critical Considerations:

Carboxylation-Alkylation for Esterification

A patent by describes the preparation of (1S)-1-phenyl-3,4-dihydroisoquinoline carboxylates via reaction with CO₂ and alkylating agents. This method can be adapted for benzyl ester formation:

Procedure :

- Substrate : 4-Amino-3,4-dihydroisoquinoline (1.05 g, 5 mmol) dissolved in N,N-dimethylformamide (DMF).

- Base : Cesium carbonate (10 g, 30 mmol) to deprotonate the amine.

- Carboxylation : CO₂ gas bubbled through the solution at 25°C for 1 hour.

- Alkylation : Addition of benzyl bromide (2 g, 16.3 mmol) under CO₂ pressure (0.1 MPa).

- Workup : Filtration, solvent evaporation, and purification by column chromatography (hexane:ethyl acetate).

Yield : Up to 93.4% (based on analogous reactions).

Advantages:

Reductive Amination and Schmidt Reaction

The Schmidt reaction, used in to synthesize 3,4-dihydroisoquinolin-1(2H)-one derivatives, offers a pathway to introduce amino groups:

Steps :

- Schmidt reaction : Treating a ketone precursor (e.g., 6-methoxy-2,3-dihydro-1H-inden-1-one) with sodium azide (NaN₃) and methanesulfonic acid to form a lactam.

- Lactam ring-opening : Hydrolysis or reduction to yield a primary amine.

For this compound, this approach would require:

- Ketone precursor : 4-Oxo-3,4-dihydroisoquinoline.

- Amination : Schmidt reaction followed by benzylation.

Comparative Analysis of Synthetic Routes

The table below evaluates key methods based on yield, complexity, and applicability:

Experimental Optimization and Challenges

Protecting Group Strategies

The 4-amino group’s reactivity necessitates protection during esterification. Common strategies include:

Chemical Reactions Analysis

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions may involve hydrogenation using catalysts such as palladium on carbon.

Substitution: Nucleophilic substitution reactions can occur, where the amino group may be replaced by other functional groups using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted isoquinoline derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antidepressant Activity

Research has indicated that derivatives of 3,4-dihydroisoquinoline-2(1H)-carboxamide, including those with benzyl substitutions, exhibit significant inhibitory activity against monoamine oxidase (MAO) enzymes, which are implicated in mood regulation. For instance, a study synthesized a series of (S)-N-benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives and evaluated their antidepressant effects. The compound BPIQC (N-benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide) demonstrated the highest antidepressant effect in preclinical models, suggesting its potential as a lead compound for developing new antidepressants .

1.2 Inhibition of Acetylcholinesterase

The same series of compounds was also assessed for their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), both of which are critical in the treatment of Alzheimer's disease. The structure-activity relationship (SAR) analysis revealed that specific substitutions on the benzyl group enhanced the binding affinity to these enzymes, thus providing a pathway for developing effective treatments against neurodegenerative disorders .

Neuropharmacological Applications

2.1 Neuroprotective Effects

Benzyl 4-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate derivatives have been studied for their neuroprotective properties. The ability to inhibit MAO-A and MAO-B not only aids in alleviating depressive symptoms but also protects neuronal health by preventing oxidative stress and neuroinflammation. These compounds may serve as dual-action agents targeting both mood disorders and neurodegenerative diseases .

2.2 Potential in Alzheimer's Disease Treatment

The inhibition of BACE-1 (beta-site amyloid precursor protein cleaving enzyme 1) by related compounds has been highlighted as a promising strategy for Alzheimer's disease therapy. The structural modifications that enhance the interaction with BACE-1 could lead to new therapeutic agents that effectively reduce amyloid-beta plaque formation, a hallmark of Alzheimer's pathology .

Several studies have documented the pharmacological effects of this compound derivatives:

- Study on Antidepressant Activity : A series of compounds were tested in forced swimming tests to evaluate their antidepressant efficacy; results showed significant reductions in immobility time compared to controls .

- Alzheimer's Disease Models : Compounds were tested in vitro for their ability to inhibit AChE and BACE-1 activities, demonstrating promising results that warrant further investigation into their therapeutic potential in Alzheimer’s disease .

Mechanism of Action

The mechanism of action of Benzyl 4-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. Detailed studies on its binding affinity and interaction with biological macromolecules are essential to understand its mechanism fully.

Comparison with Similar Compounds

Similar Compounds

Benzylisoquinoline: Shares the isoquinoline core structure but lacks the amino and carboxylate functional groups.

4-Aminoisoquinoline: Similar amino group but different substitution pattern.

Dihydroisoquinoline derivatives: Various derivatives with different substituents on the isoquinoline ring.

Uniqueness

Benzyl 4-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other isoquinoline derivatives.

Biological Activity

Benzyl 4-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and comparative studies with related compounds.

Chemical Structure and Properties

This compound features an isoquinoline structure with a benzyl group and an amino substituent. Its molecular formula is CHNO, and it has a molecular weight of approximately 296.36 g/mol. The unique arrangement of functional groups contributes to its biological activities, making it a candidate for further research in drug development.

Biological Activities

Research has highlighted several key biological activities associated with this compound:

- Antioxidant Properties : This compound exhibits free-radical scavenging activity, which is beneficial in combating oxidative stress. Such properties are crucial for protecting cells from damage caused by reactive oxygen species (ROS) .

- Antimicrobial Activity : Studies indicate that this compound displays antimicrobial properties against various pathogens, suggesting its potential as an antimicrobial agent .

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the growth of cancer cells. For instance, in vitro studies have shown significant reductions in cell viability in aggressive cancer cell lines when treated with this compound .

The mechanism of action for this compound involves interactions with specific biological macromolecules such as enzymes and receptors. It may function by:

- Inhibition of Enzymatic Activity : The compound can inhibit key enzymes involved in cancer progression and inflammation.

- Modulation of Receptor Activity : It may act as an antagonist or modulator for various receptors, influencing signaling pathways critical for cell survival and proliferation .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Benzyl 3,4-dihydroisoquinoline-2(1H)-carboxylate | Isoquinoline derivative | Lacks the amino group at position 4 |

| Benzyl 7-(aminomethyl)-3,4-dihydroisoquinoline | Isoquinoline derivative | Contains an aminomethyl group at position 7 |

| Benzyl 5-aminoisoquinoline | Isoquinoline derivative | Amino group at position 5; different biological activity |

This compound is distinguished by its specific amino and carboxylate substituents that enhance its biological activity compared to other isoquinoline derivatives .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antitumor Efficacy : In a study involving triple-negative breast cancer cell lines (MDA-MB-231), treatment with this compound resulted in a 55% decrease in cell viability after three days at a concentration of 10 μM .

- Antimicrobial Testing : A series of antimicrobial assays demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, indicating potential applications in treating infectious diseases .

Q & A

Basic Research Questions

Q. What are the key considerations for designing a scalable synthesis route for Benzyl 4-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate?

- Methodological Answer : Start with a precursor such as methyl 3,4-dihydroisoquinoline-2(1H)-carboxylate (or tert-butyl analogs), and modify the substitution pattern via nucleophilic substitution or reductive amination. For example, Birch reduction under visible-light organocatalysis can introduce amino groups . Optimize reaction conditions (e.g., solvent, catalyst loading, temperature) to improve yield. Use silica gel flash column chromatography (gradient elution: 0–10% EtOAc in hexanes) for purification, as demonstrated in similar dihydroisoquinoline syntheses with ~40% yield .

Q. How can the purity and identity of this compound be confirmed post-synthesis?

- Methodological Answer : Combine analytical techniques:

- ¹H/¹³C NMR : Compare chemical shifts to literature data (e.g., δ ~5.6–5.8 ppm for aromatic protons, δ ~156 ppm for carbonyl carbons) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ calculated for C₁₁H₁₆NO₂: 194.1181) .

- HPLC : Assess purity (>95%) using reverse-phase columns and UV detection.

Q. What solvent systems are optimal for chromatographic purification of this compound?

- Methodological Answer : Use silica gel chromatography with a gradient of ethyl acetate in hexanes (0–10%) to balance polarity and resolution . For polar derivatives (e.g., hydroxylated analogs), add 1–5% methanol to improve elution .

Advanced Research Questions

Q. How can substituent effects at the 4-amino position influence the compound’s reactivity in downstream applications?

- Methodological Answer : Introduce electron-donating or withdrawing groups (e.g., trifluoromethyl, cyano) via Pd-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions). Monitor steric and electronic effects on reaction rates using kinetic studies and DFT calculations. For example, tert-butyl 7-(2-cyanobenzyl) analogs show altered reactivity due to steric hindrance .

Q. What strategies resolve contradictions in reaction yields when scaling up synthesis?

- Methodological Answer : Conduct Design of Experiments (DoE) to assess variables:

- Catalyst Loading : Optimize Pd(dppf)Cl₂ or MesAcrBF₄ concentrations (0.5–5 mol%) .

- Temperature : Microwave-assisted reactions (e.g., 90°C for 1 hour) improve reproducibility in scaled-up tert-butyl dihydroisoquinoline syntheses .

- Workup : Replace rotary evaporation with lyophilization for heat-sensitive intermediates .

Q. How can this compound serve as a precursor for bioactive peptidomimetics or opioid analogs?

- Methodological Answer : Functionalize the amino group via acylation or urea formation. For example:

- Couple with DMT (dimethyltyrosine) residues to create opioid receptor ligands .

- Introduce azide groups (e.g., via GP1 procedures) for click chemistry applications in drug discovery .

Q. What safety protocols are critical when handling this compound in large-scale reactions?

- Methodological Answer : Follow GHS guidelines for acute toxicity (H302, H315) and use:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.